2-[(3-Bromobenzyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromobenzyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C11H9BrN2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a bromobenzyl group attached to a sulfanyl group, which is further connected to the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain inflammatory mediators . This interaction results in the suppression of inflammation.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that they may affect the pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may result in the suppression of inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Given its structural similarity to other pyrimidine derivatives, it may interact with enzymes, proteins, and other biomolecules in a manner similar to these compounds . The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, van der Waals forces, or covalent bonding .
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Given its structural features, 2-[(3-Bromobenzyl)sulfanyl]pyrimidine may similarly affect these cellular processes.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Metabolic Pathways
Given its pyrimidine structure, it may be involved in pathways related to nucleotide metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine typically involves the reaction of 3-bromobenzyl chloride with pyrimidine-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the carbon atom of the bromobenzyl chloride, displacing the chloride ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: this compound without the bromine atom
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorobenzyl)sulfanyl]pyrimidine
- 2-[(3-Methylbenzyl)sulfanyl]pyrimidine
- 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine
Uniqueness
2-[(3-Bromobenzyl)sulfanyl]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can be selectively substituted with other functional groups, providing a versatile platform for chemical modifications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSOBLYWCIBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884149-78-4 |
Source
|
Record name | 2-{[(3-bromophenyl)methyl]sulfanyl}pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.